4-Butoxy-3,5-dimethylbenzoic acid

Overview

Description

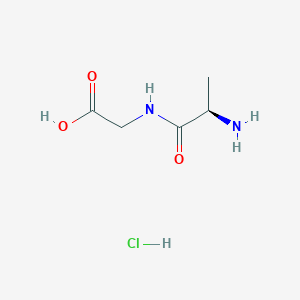

4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound with the molecular weight of 222.28 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

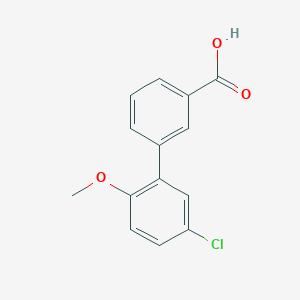

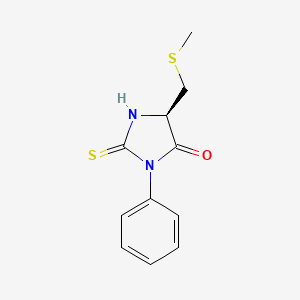

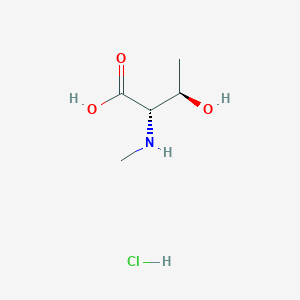

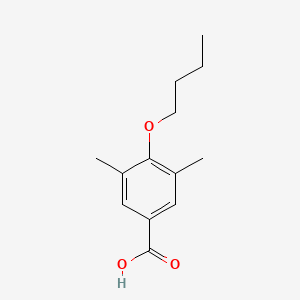

The InChI code for 4-Butoxy-3,5-dimethylbenzoic acid is1S/C13H18O3/c1-4-5-6-16-12-9 (2)7-11 (13 (14)15)8-10 (12)3/h7-8H,4-6H2,1-3H3, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Butoxy-3,5-dimethylbenzoic acid is a solid substance . It is stored at temperatures between 2-8°C .Scientific Research Applications

Organic Solvents

Trimethylobenzene (TMB), a mixture of three isomers including 4-butoxy-3,5-dimethylbenzoic acid, serves as a key ingredient in various organic solvents used in industry. These solvents find applications in cleaning, extraction, and chemical processes .

Biodegradation Studies

Pseudomonas putida strain DMB initiates the degradation of 3,4-dimethylbenzoic acid, which includes 4-butoxy-3,5-dimethylbenzoic acid. Understanding its biodegradation pathways contributes to environmental science and waste management .

Safety and Hazards

The safety information for 4-Butoxy-3,5-dimethylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

4-butoxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCYTSVIPLKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3,5-dimethylbenzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.